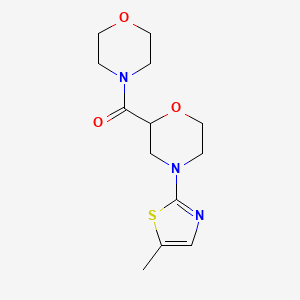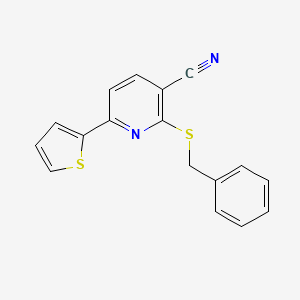![molecular formula C12H17N3O B15122304 5-Methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B15122304.png)
5-Methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. In this case, the compound contains nitrogen atoms within its pyrimidine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethoxytetrahydrofuran with different amines in the presence of a catalytic amount of bismuth nitrate pentahydrate . This reaction produces the corresponding pyrroles with excellent yield. The reaction conditions often involve ultrasonic exposure to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can optimize the yield and purity of the final product. The scalability of the reaction conditions is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-Methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrole: A simpler heterocyclic compound with a five-membered ring containing one nitrogen atom.
Pyrimidine: A six-membered ring with two nitrogen atoms, similar to the core structure of the compound .
Imidazole: Another heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Uniqueness
5-Methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its combination of a pyrimidine ring with an octahydrocyclopenta[c]pyrrol moiety makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C12H17N3O |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
2-(5-methoxypyrimidin-2-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
InChI |
InChI=1S/C12H17N3O/c1-16-11-5-13-12(14-6-11)15-7-9-3-2-4-10(9)8-15/h5-6,9-10H,2-4,7-8H2,1H3 |
Clave InChI |
MBLIUZFBRDXSLP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=C(N=C1)N2CC3CCCC3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B15122221.png)
![2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B15122225.png)
![Ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-[(quinoxalin-2-ylsulfanyl)methyl]-4H-pyran-3-carboxylate](/img/structure/B15122238.png)
![5-chloro-N-methyl-N-[1-(quinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B15122242.png)
![1-[4-({1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine](/img/structure/B15122256.png)

![2-(Methylsulfanyl)-4-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyrimidine-5-carbonitrile](/img/structure/B15122261.png)
![2-(2,4-dichlorophenoxy)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]acetamide](/img/structure/B15122266.png)

![2-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B15122289.png)
![2-(Pyrrolidine-1-carbonyl)-4-{thieno[3,2-c]pyridin-4-yl}morpholine](/img/structure/B15122290.png)
![2-(Propan-2-yl)-4-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B15122296.png)
![1-(Pyridin-2-yl)-4-{4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B15122301.png)
![6-cyclopropyl-5-fluoro-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine](/img/structure/B15122302.png)
